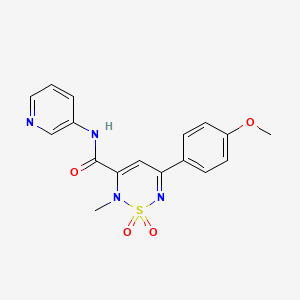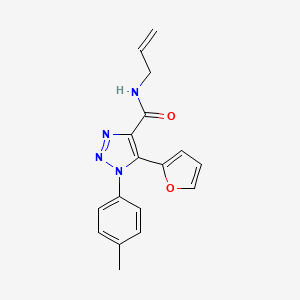
N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
"N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide" belongs to a class of organic compounds known as quinolinecarboxamides. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties. The quinoline moiety is a common scaffold found in numerous therapeutic agents, highlighting its importance in drug discovery and development.
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, such as "this compound," often involves reactions of arylimines with acrylates or acrylamides in the presence of catalysts like indium(III) chloride under microwave irradiation (Dorothée Duvelleroy et al., 2005). This method offers rapid synthesis with isolated yields up to 57% within 3 minutes, demonstrating the efficiency of microwave-assisted catalytic reactions in organic synthesis.
Molecular Structure Analysis
The molecular structure of quinolinecarboxamide derivatives has been extensively analyzed through X-ray diffraction methods. For instance, polymorphic modifications of related compounds reveal different crystal packing arrangements, which can significantly influence their physical properties and biological activities (S. Shishkina et al., 2018). The analysis of pairwise interaction energies between molecules in the crystal phase provides insights into the stability and solubility of these compounds.
Chemical Reactions and Properties
Quinolinecarboxamides undergo various chemical reactions, including Pummerer-type cyclization, which is essential for introducing functional groups that modulate their biological activities (J. Toda et al., 2000). Such reactions are crucial for the development of derivatives with enhanced efficacy and selectivity toward biological targets.
Physical Properties Analysis
The physical properties of quinolinecarboxamide derivatives, such as solubility, melting point, and crystal form, are influenced by their molecular structure and substituents. Polymorphism, in particular, can lead to variations in these properties, affecting their formulation and bioavailability (S. Shishkina et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of quinolinecarboxamide derivatives, are determined by their functional groups and molecular architecture. For example, the presence of electron-donating or withdrawing groups on the quinoline nucleus can significantly affect their reactivity in chemical reactions and interactions with biological targets (J. Toda et al., 2000).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-24-11-7-6-10-22(24)27-25(28)20-16-23(17-12-14-18(29-2)15-13-17)26-21-9-5-4-8-19(20)21/h4-16H,3H2,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMLACZAVWOPSKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dimethoxyphenyl)-N'-[4-(1-pyrrolidinylmethyl)phenyl]urea](/img/structure/B4540530.png)
![2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4540537.png)
![N-[2-(2-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B4540546.png)

![N-(2-furylmethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4540567.png)



![4-[(chloroacetyl)amino]-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4540596.png)

![3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-3-pyridinylpropanamide](/img/structure/B4540601.png)
![N-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methoxybenzamide](/img/structure/B4540610.png)

![N-(3,4-dichlorophenyl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4540625.png)